methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate
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Overview
Description
Methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a complex organic compound featuring a pyrazole ring substituted with various functional groups. This compound is notable for its unique combination of fluorinated groups, which impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of fluorinated groups: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions to ensure selective substitution.
Esterification: The carboxylate group is introduced via esterification reactions, typically using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to alcohols.
Substitution: Introduction of new functional groups in place of fluorinated groups.
Scientific Research Applications
Methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-difluoro-4-(trifluoromethoxy)benzoate
- 5-[difluoro(trifluoromethoxy)methyl]-3-methyl-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
Methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both difluoro and trifluoromethoxy groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9F5N2O4 |
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Molecular Weight |
292.16 g/mol |
IUPAC Name |
methyl 5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C8H9F5N2O4/c1-4-3-6(17,15(14-4)5(16)18-2)7(9,10)19-8(11,12)13/h17H,3H2,1-2H3 |
InChI Key |
CDPKFCPVXZKTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(OC(F)(F)F)(F)F)O)C(=O)OC |
Origin of Product |
United States |
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